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Compound of Interest

Compound Name: 4-Thiophen-3-ylmethyl-phenol

CAS No.: 179018-41-8

Cat. No.: B3420222

Get Quote

Executive Summary
Thiophene-containing phenols represent a privileged scaffold in medicinal chemistry, merging

the lipophilic, metabolic characteristics of the thiophene ring with the redox-active, hydrogen-

bonding capabilities of the phenol moiety. This hybrid structure is increasingly pivotal in drug

discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors,

and antioxidant therapeutics. This guide provides a technical deep-dive into the

pharmacological utility, synthesis, and structure-activity relationships (SAR) of these

compounds, designed for researchers in lead optimization and drug design.

Chemical Foundation: The Thiophene-Phenol Hybrid
Bioisosterism and Physicochemical Properties
The core rationale for incorporating a thiophene ring into a phenolic scaffold lies in

bioisosterism. Thiophene is a classic bioisostere of benzene. However, the replacement is not

merely structural; it introduces significant physicochemical shifts:
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Lipophilicity: Thiophene is more lipophilic than benzene (logP ~1.81 vs ~2.13), enhancing

membrane permeability.

Electronic Effects: The sulfur atom acts as an electron donor via resonance (+M effect) but is

inductively electron-withdrawing (-I). This alters the pKa of the attached phenolic hydroxyl

group, potentially modulating its ability to act as a hydrogen bond donor in active sites (e.g.,

Serine-530 in COX enzymes).

Metabolic Stability: The thiophene ring is susceptible to S-oxidation, a double-edged sword

that can lead to reactive metabolites or be exploited for pro-drug strategies.

Therapeutic Mechanisms & Biological Activity[1][2]
[3][4]
Anti-Inflammatory Activity (COX-2 Inhibition)
Thiophene-containing phenols are potent inhibitors of Cyclooxygenase-2 (COX-2).[1] The

mechanism involves the phenol moiety mimicking the arachidonic acid substrate, while the

thiophene ring occupies the hydrophobic side pocket of the enzyme.

Mechanism: The phenolic hydroxyl group often forms hydrogen bonds with Tyr-385 or Ser-

530 within the COX active site. The thiophene ring, being smaller and more lipophilic than a

phenyl ring, fits snugly into the hydrophobic channel, improving selectivity for COX-2 over

COX-1.

Dual Inhibition: Some derivatives exhibit dual inhibition of COX-2 and 5-Lipoxygenase (5-

LOX), effectively shutting down both prostaglandin and leukotriene pathways, which is

crucial for treating complex inflammatory diseases like rheumatoid arthritis.

Anticancer Activity[2]
Tubulin Polymerization Inhibition: Thiophene-phenol hybrids (analogous to combretastatin A-

4) bind to the colchicine site of tubulin. The thiophene ring restricts conformational rotation,

locking the molecule in a bioactive configuration that disrupts microtubule dynamics, leading

to G2/M phase arrest.
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Kinase Inhibition: The scaffold serves as a hinge-binder in ATP-competitive inhibition of

tyrosine kinases (e.g., EGFR, VEGFR). The phenolic -OH can interact with the "gatekeeper"

residues, while the thiophene extends into the solvent-accessible region.

Antioxidant Potential
Phenols are established radical scavengers. The attachment of an electron-rich thiophene ring

at the ortho or para position stabilizes the resulting phenoxy radical via resonance, significantly

lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and enhancing antioxidant

efficacy.

Structure-Activity Relationship (SAR)
The biological activity is strictly governed by the substitution pattern on both rings.
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Figure 1: SAR Map of Thiophene-Phenol Hybrids detailing key substitution effects.

Experimental Protocol: Synthesis of 4-(2-
Thienyl)phenol
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Methodology: Suzuki-Miyaura Cross-Coupling Rationale: This protocol is chosen for its

robustness, tolerance of the phenolic hydroxyl group (often without protection), and high yields.

It avoids the harsh conditions of the Gewald reaction or Paal-Knorr synthesis.

Reagents & Equipment[5][6][7][8]
Substrate A: 4-Iodophenol (1.0 eq)

Substrate B: 2-Thiopheneboronic acid (1.2 eq)

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

Base: Potassium Carbonate (K2CO3) (2.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Workflow
Preparation: In a flame-dried Schlenk flask, dissolve 4-iodophenol (220 mg, 1 mmol) and 2-

thiopheneboronic acid (154 mg, 1.2 mmol) in degassed 1,4-dioxane (4 mL).

Activation: Add an aqueous solution of K2CO3 (2M, 1 mL). Degas the mixture again by

bubbling argon for 5 minutes.

Catalysis: Quickly add Pd(PPh3)4 (58 mg, 0.05 mmol). Seal the flask immediately.

Reaction: Heat the mixture to 90°C under magnetic stirring for 12 hours. Monitor progress

via TLC (eluent: Hexane/EtOAc 4:1). The spot for 4-iodophenol should disappear.

Work-up:

Cool to room temperature.[2][3][4]

Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10

mL).

Dry the organic layer over anhydrous Na2SO4.[4][5]
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Filter and concentrate under reduced pressure.[5]

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20%

EtOAc in Hexane) to yield 4-(2-thienyl)phenol as an off-white solid.
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Figure 2: Workflow for the Suzuki-Miyaura synthesis of thiophene-phenol hybrids.

Safety & Toxicology: The Thiophene Alert
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While thiophene is a valuable scaffold, it is a structural alert in drug development due to

metabolic activation.

Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the

thiophene sulfur to form a thiophene S-oxide or thiophene epoxide.

Consequence: These intermediates are highly electrophilic Michael acceptors. They can

covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols), leading to immune-

mediated hepatotoxicity (as seen with the withdrawn drug Tienilic acid).

Mitigation: Block the metabolically labile positions (C-2 and C-5) of the thiophene ring with

substituents (e.g., methyl, chloro) to prevent S-oxidation.

Data Summary: Activity Profile
Biological Target Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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